molecular formula C5H9BrO2 B13630248 rac-(3R,4R)-4-bromooxan-3-ol

rac-(3R,4R)-4-bromooxan-3-ol

Cat. No.: B13630248
M. Wt: 181.03 g/mol
InChI Key: JWLSQYXLTZURJW-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(3R,4R)-4-bromooxan-3-ol is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom attached to an oxane ring, making it an interesting subject for chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4R)-4-bromooxan-3-ol typically involves the use of specific reagents and conditions to achieve the desired stereochemistry. One common method includes the 1,3-dipolar cycloaddition reaction, which has been used to synthesize similar compounds . This reaction involves the use of a dipolarophile and an achiral ylide precursor under controlled conditions to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4R)-4-bromooxan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form a hydroxyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN₃) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted oxane derivatives.

Scientific Research Applications

rac-(3R,4R)-4-bromooxan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(3R,4R)-4-bromooxan-3-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its full potential in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(3R,4R)-4-bromooxan-3-ol is unique due to its specific stereochemistry and the presence of a bromine atom, which imparts distinct reactivity and binding properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C5H9BrO2

Molecular Weight

181.03 g/mol

IUPAC Name

(3R,4R)-4-bromooxan-3-ol

InChI

InChI=1S/C5H9BrO2/c6-4-1-2-8-3-5(4)7/h4-5,7H,1-3H2/t4-,5-/m1/s1

InChI Key

JWLSQYXLTZURJW-RFZPGFLSSA-N

Isomeric SMILES

C1COC[C@H]([C@@H]1Br)O

Canonical SMILES

C1COCC(C1Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.